molecular formula C20H15Cl2N3O4S B15028513 (6Z)-6-(2,4-dichlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2,4-dichlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B15028513
M. Wt: 464.3 g/mol
InChI Key: JDGVOHYYPGYENI-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with dichlorophenyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion to form the triazolothiazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The dichlorophenyl and trimethoxyphenyl groups can undergo substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is unique due to its specific combination of triazole and thiazole rings, along with the dichlorophenyl and trimethoxyphenyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15Cl2N3O4S

Molecular Weight

464.3 g/mol

IUPAC Name

(6Z)-6-[(2,4-dichlorophenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H15Cl2N3O4S/c1-27-14-6-11(7-15(28-2)17(14)29-3)18-23-24-20-25(18)19(26)16(30-20)8-10-4-5-12(21)9-13(10)22/h4-9H,1-3H3/b16-8-

InChI Key

JDGVOHYYPGYENI-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.